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Compound of Interest

AKT2 Human Pre-designed siRNA
SetA

cat. No.: B15567197

Compound Name:

Welcome to our technical support center. This resource is designed for researchers, scientists,
and drug development professionals to provide guidance on preventing, detecting, and
eliminating RNase contamination in SiRNA experiments. RNase contamination is a critical
factor that can lead to the degradation of SiRNA and target mRNA, resulting in inconsistent or
failed experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in a laboratory setting?

Al: RNases are ubiquitous and highly stable enzymes, making contamination a common
challenge. The major sources include:

e Human contact: Skin, hair, and perspiration are rich in RNases. Always wear gloves and
change them frequently, especially after touching common surfaces.[1][2]

o Laboratory surfaces: Benchtops, equipment (pipettors, centrifuges), and other surfaces can
harbor RNases from dust, bacteria, and fungi.[1][3]

o Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can be
sources of contamination. Autoclaving alone may not be sufficient to inactivate all RNases.[1]
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e Agueous solutions: Water and buffers can be contaminated with RNases. It is crucial to use
certified RNase-free water or treat solutions to inactivate RNases.[1][3]

» Reagents: Enzymes and other reagents, if not certified as RNase-free, can introduce
contamination into your experiments.[1]

Q2: How can | detect RNase contamination in my solutions or on my lab equipment?

A2: Several methods are available for detecting RNase activity. The most common and
sensitive methods utilize fluorescence-based assays.[4][5] These kits, such as RNaseAlert™ or
RNaseReveal™, contain an RNA substrate with a fluorescent reporter and a quencher
molecule attached. In the presence of RNases, the RNA substrate is cleaved, separating the
reporter from the quencher and generating a fluorescent signal that is proportional to the
amount of RNase activity.[4][6][7]

Q3: What is the proper way to store and handle my siRNA to prevent degradation?
A3: Proper storage and handling are critical for maintaining the integrity of your siRNA.

» Storage: Lyophilized siRNA is stable at -20°C or -80°C for at least one year.[8] Once
resuspended, store siRNA in an RNase-free buffer (e.g., 1x TE buffer) in small aliquots at
-20°C or -80°C to avoid multiple freeze-thaw cycles (no more than 5 cycles are
recommended).[8][9]

e Handling: Always use certified RNase-free tips, tubes, and solutions when working with
SiRNA.[2][10] Wear gloves at all times and work in a clean, dedicated area for RNA work.[2]
[11]

Q4: Can | use DEPC to treat all my solutions?

A4: Diethyl pyrocarbonate (DEPC) is a chemical that inactivates RNases by modifying histidine
residues.[12] It is commonly used to treat water and some buffers. However, DEPC can react
with primary amines and therefore cannot be used with buffers like Tris or HEPES.[2][13] After
treatment, DEPC must be removed by autoclaving, as residual DEPC can inhibit downstream
enzymatic reactions.[2]

Troubleshooting Guides
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Issue 1: Inconsistent or no gene knockdown in my
siRNA experiment.

This is a common problem that can often be attributed to siRNA degradation by RNase
contamination.

Possible Cause Troubleshooting Step

1. Check the integrity of your siRNA stock by
running a sample on a denaturing
o ) polyacrylamide gel. A smear instead of a sharp
RNase contamination of siRNA stock T )
band indicates degradation. 2. Prepare fresh
dilutions of your siRNA stock using certified

RNase-free water or buffer.

1. Use fresh, certified RNase-free transfection
Contamination of transfection reagents reagents. 2. Test for RNase activity in your
reagents using a commercial detection kit.

1. Ensure aseptic technique and use a
dedicated cell culture hood for RNAI
experiments. 2. Avoid using antibiotics in the
Contamination during cell culture and media during transfection as they can affect cell
transfection permeability and health.[14] 3. Clean the work
area and pipettes with an RNase
decontamination solution before starting your

experiment.

1. Use an RNase inhibitor in your cell lysis
) ] buffer when harvesting cells for RNA extraction.
Degradation of target mMRNA post-transfection )
2. Process samples quickly and keep them on

ice to minimize RNA degradation.

Issue 2: RNA degradation observed during RNA
extraction and analysis.

If you observe smeared bands on an agarose gel after RNA isolation, RNase contamination is
a likely culprit.
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Possible Cause

Troubleshooting Step

Contaminated lab equipment

1. Decontaminate all equipment (pipettes,
centrifuges, electrophoresis tanks) with a
commercial RNase decontamination solution
(e.g., RNaseZap™).[15][16] 2. Bake glassware
at 180°C or higher for several hours.[2][11] 3.
Treat plasticware with 3% hydrogen peroxide for
10 minutes, followed by a thorough rinse with
RNase-free water.[11][13]

Contaminated solutions

1. Prepare fresh buffers with DEPC-treated
water (for compatible buffers) or certified
RNase-free water.[1][2] 2. Filter sterilize

solutions through a 0.22 pm filter.[13]

RNase introduction during the procedure

1. Always wear gloves and change them
frequently.[2][11] 2. Use aerosol-resistant
pipette tips to prevent cross-contamination.[11]
3. Maintain a separate, designated workspace
for RNA experiments.[2][11]

Experimental Protocols

Protocol 1: General RNase Decontamination of
Laboratory Surfaces and Equipment

Preparation: Wear gloves and a lab coat. Work in a well-ventilated area or a fume hood,

especially when using spray bottles of decontamination solutions.[15]

Application:

o Surfaces (Benchtops, etc.): Liberally spray a commercial RNase decontamination solution

(e.g., RNaseZap™) onto the surface. Wipe thoroughly with a clean paper towel. Rinse the

surface with RNase-free water and dry with a new clean paper towel.[15]

o Equipment (Pipettors, etc.): Disassemble the pipette shaft according to the manufacturer's

instructions. Wipe all surfaces with a towelette soaked in RNase decontamination solution
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or by spraying the solution onto a paper towel and wiping. For smaller parts, you can soak
them briefly (1-2 minutes). Rinse all parts thoroughly with RNase-free water and allow

them to dry completely before reassembly.[15]

o Glassware: Bake at 200-250°C for at least 2 hours.[17] Alternatively, soak in 0.1% DEPC-
treated water for 1 hour, then rinse with RNase-free water and autoclave.[2][11]

o Plasticware (non-autoclavable): Soak in 3% hydrogen peroxide for 10 minutes, then rinse
thoroughly with RNase-free water.[11][13]

Protocol 2: Detection of RNase Activity using a
Fluorescence-Based Assay

This protocol is a general guideline for using a commercial RNase detection kit. Always refer to

the manufacturer's specific instructions.

o Reagent Preparation: Reconstitute the lyophilized RNA substrate and prepare the reaction

buffer as per the kit's instructions.

o Sample Preparation: Collect a small aliquot of the solution to be tested (e.g., water, buffer, or
a solution in which a piece of equipment has been rinsed).

e Assay Setup:

[e]

In a microcentrifuge tube or a well of a microplate, add the reaction buffer.

Add the RNA substrate.

o

o

Add your sample to be tested.

Include a positive control (a known RNase solution provided with the kit) and a negative

[¢]

control (RNase-free water).

 Incubation: Incubate the reactions at 37°C for the time specified in the kit's protocol (typically
30-60 minutes).[4]

o Detection:
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o Qualitative: Visualize the fluorescence under a UV transilluminator. An increase in
fluorescence compared to the negative control indicates the presence of RNases.[4]

o Quantitative: Measure the fluorescence intensity using a fluorometer. The signal intensity
is directly proportional to the amount of RNase activity.[4][7]

Visual Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15567197#how-to-deal-with-rnase-contamination-in-
sirna-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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